6-amino-4-(4-hydroxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
Properties
IUPAC Name |
6-amino-4-(4-hydroxyphenyl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c1-12-17-18(13-7-9-15(25)10-8-13)16(11-21)19(22)26-20(17)24(23-12)14-5-3-2-4-6-14/h2-10,18,25H,22H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZAWDVHTSZEAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-amino-4-(4-hydroxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Structural Characteristics
The compound can be synthesized through multicomponent reactions involving various reagents such as aromatic aldehydes, malononitrile, and hydrazine derivatives. These reactions typically yield high purity and yield rates, making them suitable for further biological evaluations. The structural formula of the compound can be represented as follows:
Antitumor Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values :
- Against liver cancer (HEPG2): IC50 of 399 nM.
- Against colon cancer (DLDI): IC50 of 890 nM.
- Against gastric cancer (NUGC): IC50 as low as 60 nM for certain derivatives.
The presence of specific substituents on the phenyl ring appears to enhance the cytotoxic potential, indicating a strong structure-activity relationship.
| Cancer Cell Line | IC50 (nM) | Compound Derivative |
|---|---|---|
| HEPG2 | 399 | 6a |
| DLDI | 890 | 6a |
| NUGC | 60 | 6c |
Antibacterial Activity
The compound also demonstrates notable antibacterial properties. In vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl ring significantly influence biological activity. For example:
- Hydroxyl Substituents : Compounds with hydroxyl groups showed enhanced activity against cancer cell lines compared to those without.
- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups (e.g., halogens) on the phenyl ring generally increased cytotoxicity.
Case Studies
-
Study on Antitumor Activity :
A group of researchers synthesized various derivatives of the target compound and evaluated their cytotoxicity against several cancer cell lines. The findings indicated that compounds with a para-hydroxyphenyl group exhibited superior activity compared to their meta or ortho counterparts. -
Antibacterial Evaluation :
Another study focused on the antibacterial effects of synthesized pyrazole derivatives, revealing that certain compounds exhibited zones of inhibition comparable to standard antibiotics like ampicillin.
Comparison with Similar Compounds
4-(4-Methoxyphenyl) Derivative
- Structure : Replaces the 4-hydroxyphenyl group with 4-methoxyphenyl.
- Synthesis: Prepared via one-pot MCRs using anisaldehyde, ethyl acetoacetate, hydrazine hydrate, and malononitrile, yielding 80–90% under thermal solvent-free conditions .
- Lower hydrogen-bonding capacity due to the absence of a phenolic -OH group .
4-(3-Benzyloxyphenyl) Derivative
4-(4-Fluorophenyl) and 4-(2-Fluorophenyl) Derivatives
- Synthesis : Achieved via MCRs with fluorinated benzaldehydes, yielding 96% (4-fluoro) and 88% (2-fluoro) .
- Properties: Fluorine’s electron-withdrawing effect increases electrophilicity of the pyranopyrazole core. The 4-fluorophenyl derivative exhibits a higher melting point (244–245°C) compared to the 2-fluoro analogue (218–220°C), reflecting enhanced crystallinity .
4-(3-Nitrophenyl) Derivative
- Structure : Features a nitro group at the meta position of the phenyl ring.
- Crystallography: The nitrophenyl ring forms an 81.11° dihedral angle with the pyrano[2,3-c]pyrazole plane, inducing significant molecular distortion .
- Bioactivity : Demonstrated vasorelaxant and antihypertensive effects via calcium channel blockade, comparable to nifedipine .
Physicochemical Properties
| Compound | Melting Point (°C) | λCN (IR, cm⁻¹) | δNH₂ (¹H NMR, ppm) |
|---|---|---|---|
| 4-(4-Hydroxyphenyl) | 219–220 | 2192 | 11.49 (s, 1H) |
| 4-(4-Methoxyphenyl) | 170–171 | 2189 | 11.42 (s, 1H) |
| 4-(4-Fluorophenyl) | 244–245 | 2187 | 12.08 (s, 1H) |
| 4-(3-Nitrophenyl) | 180–181 | 2190 | 11.55 (s, 1H) |
- Spectroscopic Trends : The nitrile (CN) stretch in IR remains consistent (~2187–2192 cm⁻¹), confirming structural integrity across derivatives. NH₂ protons resonate downfield (δ 11.42–12.08 ppm) due to hydrogen bonding .
Stability and Reactivity
- Thermodynamic Stability : DFT studies indicate that 4-(p-chlorophenyl)-3-phenyl derivatives are 4.60 kcal/mol more stable than their 1-phenyl isomers due to reduced steric strain .
- Reactivity : The 4-hydroxyphenyl group undergoes acetylation with acetic anhydride to form ester derivatives, while the nitrile group participates in cyclization reactions to form oxazine hybrids .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 6-amino-4-(4-hydroxyphenyl)-dihydropyrano[2,3-c]pyrazole derivatives, and how can reaction yields be optimized?
- Answer : Multicomponent reactions (MCRs) involving aldehydes, hydrazine hydrate, ethyl acetoacetate, and malononitrile are widely used. For example, substituting aldehydes (e.g., 4-hydroxybenzaldehyde) with pyrazole precursors under aqueous or ethanol/water solvent systems achieves yields up to 84% . Optimization strategies include:
- Using ionic liquid catalysts (e.g., [Et3NH][HSO4]) to enhance regioselectivity .
- Green chemistry approaches with surfactants like CTACl to improve solubility and reduce reaction time .
- Adjusting stoichiometry (e.g., 1.1 equivalents of malononitrile) to minimize side products .
Q. How is the structural characterization of this compound validated, and what analytical techniques are critical?
- Answer : Key techniques include:
- IR spectroscopy : Identification of NH2 (3442–3348 cm<sup>−1</sup>), CN (2258 cm<sup>−1</sup>), and aromatic C=C (1604 cm<sup>−1</sup>) .
- NMR : <sup>1</sup>H NMR confirms methyl groups (δ 1.79–1.91 ppm) and aromatic protons (δ 6.71–7.68 ppm); <sup>13</sup>C NMR verifies the pyrano-pyrazole scaffold (δ 103–165 ppm) .
- Mass spectrometry : UPLC-MS (ESI) confirms molecular ions (e.g., m/z 287.11 [M+H]<sup>+</sup>) .
- X-ray crystallography : Resolves dihedral angles and hydrogen-bonding networks in single crystals grown from DMSO .
Q. What preliminary bioactivity screening approaches are recommended for this compound?
- Answer : Start with in vitro assays targeting calcium channels or vasorelaxant activity, as structurally similar pyrano-pyrazoles show antihypertensive effects via L-type calcium channel blockade . Use nifedipine as a positive control and measure IC50 values in aortic ring models .
Advanced Research Questions
Q. How can density functional theory (DFT) and molecular docking elucidate structure-activity relationships (SAR) for this compound?
- Answer :
- DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) to predict vibrational frequencies (e.g., NH2 stretching) and compare with experimental IR data .
- Molecular docking : Dock the compound into protein targets (e.g., angiotensin-converting enzyme) using AutoDock Vina. Focus on interactions between the 4-hydroxyphenyl group and catalytic residues .
- QSAR models : Use Hammett constants of substituents (e.g., -OH vs. -OCH3) to predict bioactivity trends .
Q. What experimental strategies resolve contradictions in reported spectroscopic data for dihydropyrano[2,3-c]pyrazole derivatives?
- Answer : Discrepancies in <sup>13</sup>C NMR chemical shifts (e.g., δ 59–165 ppm) may arise from solvent effects or tautomerism. Mitigation strategies include:
- Standardizing solvent systems (e.g., DMSO-d6 for all NMR trials) .
- Conducting variable-temperature NMR to identify dynamic equilibria .
- Cross-validating with X-ray crystallography to confirm dominant tautomers .
Q. How can substituent effects on the 4-aryl group modulate biological activity?
- Answer : Systematic SAR studies reveal:
- Electron-withdrawing groups (e.g., -NO2) enhance antiproliferative activity but reduce solubility .
- Hydroxyl groups (-OH) improve antioxidant capacity via H-bond donation but may require protection (e.g., acetylation) during synthesis .
- Methoxy groups (-OCH3) increase metabolic stability in in vivo models .
- Methodology : Synthesize analogs (e.g., 4-nitrophenyl, 4-methoxyphenyl) and compare IC50 values in bioassays .
Methodological Notes
- Synthetic Reproducibility : Ensure strict control of reaction pH (6–8) and temperature (25–80°C) to avoid side products like hydrazone derivatives .
- Data Validation : Cross-reference spectral data with published crystallographic coordinates (CCDC entries) to confirm structural assignments .
- Ethical Compliance : Adhere to OECD guidelines for in vivo testing if extending studies to animal models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
